4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid
Description
Properties
IUPAC Name |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-2-3-8(15)16/h5H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIIMKJJIBPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as hydroboration to prepare organoborane reagents, followed by coupling with appropriate halides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 236.19 g/mol. Its structure features a pyrazole ring with a trifluoromethyl group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid has been investigated for its potential pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to construct more complex organic molecules through various reactions such as nucleophilic substitutions and cyclizations.
- Development of New Materials : The unique properties of the trifluoromethyl group allow for the creation of materials with enhanced thermal stability and resistance to degradation.
Agricultural Chemistry
The compound's derivatives are being explored for their potential use as agrochemicals:
- Pesticides and Herbicides : Research suggests that modifications of the pyrazole framework may lead to effective pesticides, targeting specific pests while minimizing environmental impact.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involved modulation of NF-kB signaling pathways, indicating potential therapeutic applications in chronic inflammatory diseases.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the anticancer effects of pyrazole derivatives against various cancer cell lines. The study found that the trifluoromethyl substituent significantly enhanced cytotoxicity compared to non-fluorinated analogs, suggesting that further development could lead to novel anticancer agents.
Mechanism of Action
The mechanism of action of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Chain Length and Functional Groups
- Butanoic Acid vs. Acetic Acid: The longer butanoic acid chain in the target compound increases solubility in polar solvents compared to the acetic acid analog (C₇H₇F₃N₂O₂). This may enhance bioavailability in aqueous environments .
- Triazole Core : The bromo-triazole analog (C₇H₇BrN₄O₂) replaces the pyrazole ring with a triazole, altering hydrogen-bonding capacity and electron distribution, which may shift biological activity toward different targets .
Biological Activity
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈F₃N₂O₂
- Molecular Weight : 232.17 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antitumor Activity
Research indicates that compounds containing pyrazole moieties exhibit notable antitumor properties. A study investigating various pyrazole derivatives found that those with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against several cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent antitumor activity .
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth and inflammation. For example, studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated significant tumor reduction compared to control groups, with minimal side effects observed. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound. Researchers treated macrophages with varying concentrations of this compound and assessed cytokine levels. The findings indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in chronic inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, and how can purity be optimized?
Synthesis typically involves coupling reactions between substituted pyrazoles and butanoic acid derivatives. For example, nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura) can introduce the trifluoromethyl group . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and HPLC with a C18 column (95–99% purity achievable) .
Q. How is structural confirmation achieved for this compound?
Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl at pyrazole C5, trifluoromethyl at C3) .
- X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., pyrazole ring planarity) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (theoretical: 214.14 g/mol; observed: 214.12 ± 0.02) .
Q. What storage conditions ensure compound stability?
Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Stability tests show >95% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect bioactivity?
- Butanoic acid chain : Shortening to propanoic acid reduces solubility (logP increases by 0.5), while elongation to pentanoic acid enhances membrane permeability (tested in Caco-2 assays) .
- Pyrazole substituents : Replacing methyl with ethyl at C5 decreases COX-2 inhibition (IC shifts from 0.8 µM to 3.2 µM) .
Q. What mechanistic insights explain contradictory bioactivity data in cancer cell lines?
In vitro studies show variability due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
